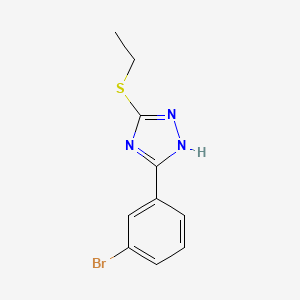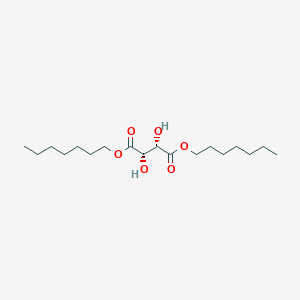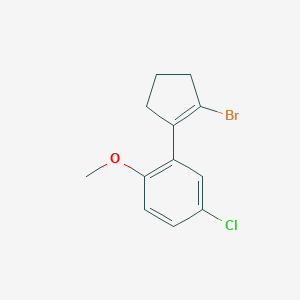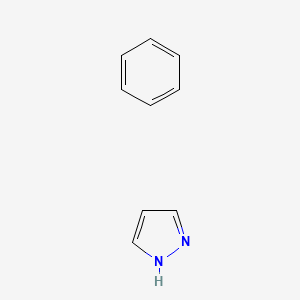![molecular formula C14H28O2Si B14183992 Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate CAS No. 835652-82-9](/img/structure/B14183992.png)
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate is an organic compound with the molecular formula C12H26O2Si. It is characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate typically involves the reaction of octanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The large molecular volume of the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl octanoate: Lacks the trimethylsilyl group, making it less chemically inert.
Trimethylsilyl acetate: Contains a similar trimethylsilyl group but differs in the ester component.
Ethyl 2-[1-(trimethylsilyl)ethylidene]octanoate: Similar structure but with an ethyl group instead of a methyl group
Uniqueness
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful in applications requiring stability and resistance to hydrolysis.
Propiedades
Número CAS |
835652-82-9 |
|---|---|
Fórmula molecular |
C14H28O2Si |
Peso molecular |
256.46 g/mol |
Nombre IUPAC |
methyl 2-(1-trimethylsilylethylidene)octanoate |
InChI |
InChI=1S/C14H28O2Si/c1-7-8-9-10-11-13(14(15)16-3)12(2)17(4,5)6/h7-11H2,1-6H3 |
Clave InChI |
DYLDFTBHIQVFFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C(C)[Si](C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)

![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)


![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)

![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)



![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
